

7-Methylchroman-4-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 7-Methylchroman-4-one

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An In-depth Technical Guide to 7-Methylchroman-4-one

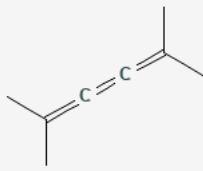
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methylchroman-4-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, nomenclature, and physicochemical properties. It also outlines a general synthetic methodology and discusses the broader biological significance of the chroman-4-one scaffold, supported by experimental protocols and data interpretation.

Chemical Structure and IUPAC Name

7-Methylchroman-4-one, a derivative of the chromanone core, is a bicyclic organic compound. The structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substituted at the 7th position.

Chemical Structure:



IUPAC Name: 7-methyl-2,3-dihydrochromen-4-one[1]

CAS Number: 18385-69-8[1]

Molecular Formula: C₁₀H₁₀O₂[1]

Physicochemical and Spectroscopic Data

Precise experimental data for **7-Methylchroman-4-one** is not extensively available in peer-reviewed literature. The following tables summarize key physicochemical properties and predicted spectroscopic data, which are crucial for its identification and characterization.

Table 1: Physicochemical Properties of **7-Methylchroman-4-one**

Property	Value	Source
Molecular Weight	162.18 g/mol	Calculated
Canonical SMILES	CC1=CC2=C(C=C1)OC(=O)C C2	[1]
InChI	InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3	[1]
InChI Key	OKVHJJJOYXWCTSA- UHFFFAOYSA-N	[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **7-Methylchroman-4-one**

Note: These are predicted values and may differ from experimental results.

¹ H NMR	Predicted δ (ppm)	¹³ C NMR	Predicted δ (ppm)
Aromatic-H	6.8 - 7.7	C=O	~192
-O-CH ₂ -	~4.5	Aromatic-C	117 - 162
-CH ₂ -C=O	~2.8	-O-CH ₂ -	~67
-CH ₃	~2.3	-CH ₂ -C=O	~37
-CH ₃	~21		

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for **7-Methylchroman-4-one**

Note: These are predicted values based on the functional groups present.

Spectroscopic Technique	Expected Features
IR Spectroscopy	~1680 cm ⁻¹ (C=O, ketone), ~2850-3000 cm ⁻¹ (C-H, aliphatic), ~1600, 1480 cm ⁻¹ (C=C, aromatic), ~1250 cm ⁻¹ (C-O, ether)
Mass Spectrometry (EI)	Molecular Ion (M ⁺) at m/z = 162. Fragments corresponding to the loss of CO (m/z = 134) and subsequent rearrangements.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of **7-Methylchroman-4-one** is not readily available, a general and widely applicable method for the synthesis of substituted chroman-4-ones involves the intramolecular cyclization of 3-(aryloxy)propanoic acids.

General Experimental Protocol: Synthesis of Substituted Chroman-4-ones

This protocol is adapted from established methods for the synthesis of the chroman-4-one scaffold.

Materials:

- Substituted phenol (e.g., m-cresol for **7-Methylchroman-4-one**)
- Acrylonitrile
- Strong base (e.g., sodium hydroxide)
- Strong acid for hydrolysis (e.g., hydrochloric acid or sulfuric acid)
- Dehydrating agent/cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent)
- Appropriate organic solvents (e.g., dioxane, toluene)

Procedure:

- Cyanoethylation of Phenol: The substituted phenol is reacted with acrylonitrile in the presence of a base to yield a 3-(aryloxy)propanenitrile.
- Hydrolysis: The resulting nitrile is hydrolyzed under acidic conditions to the corresponding 3-(aryloxy)propanoic acid.
- Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(aryloxy)propanoic acid is heated with a dehydrating agent such as polyphosphoric acid or Eaton's reagent to effect an intramolecular Friedel-Crafts acylation, yielding the desired chroman-4-one.
- Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. [2][3] Derivatives of chroman-4-one have been reported to exhibit a wide range of

pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4]

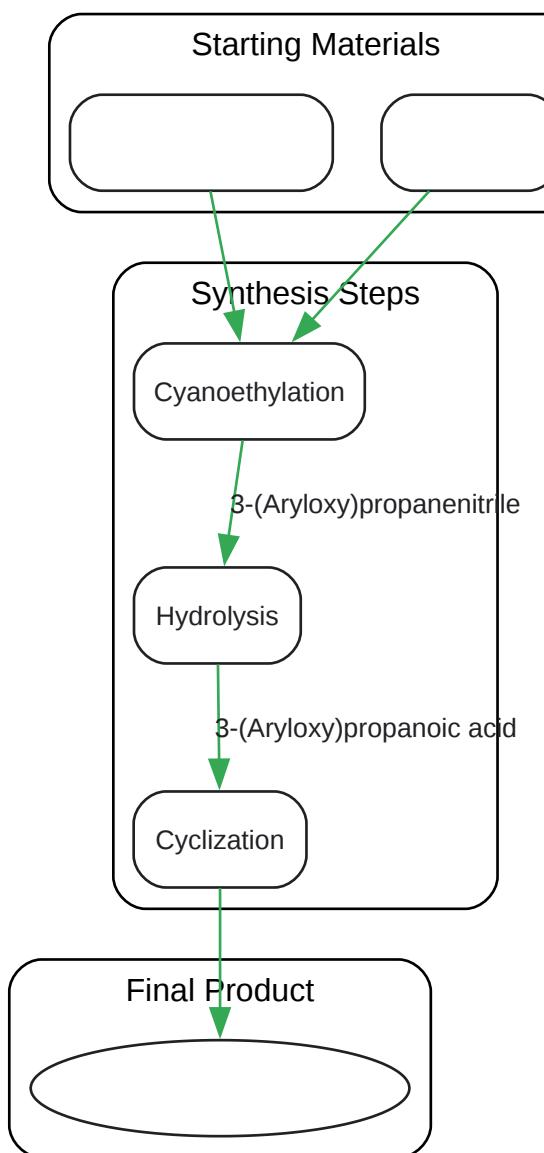
For instance, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis.[5] Inhibition of SIRT2 by these compounds can lead to the hyperacetylation of α -tubulin, disrupting microtubule dynamics and potentially inhibiting tumor growth.[2]

While specific biological activities for **7-Methylchroman-4-one** have not been extensively documented, its structural similarity to other bioactive chromanones suggests it could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Diagrams

General Synthetic Workflow for Chroman-4-ones

The following diagram illustrates a generalized workflow for the synthesis of chroman-4-one derivatives, a common route that could be adapted for **7-Methylchroman-4-one**.

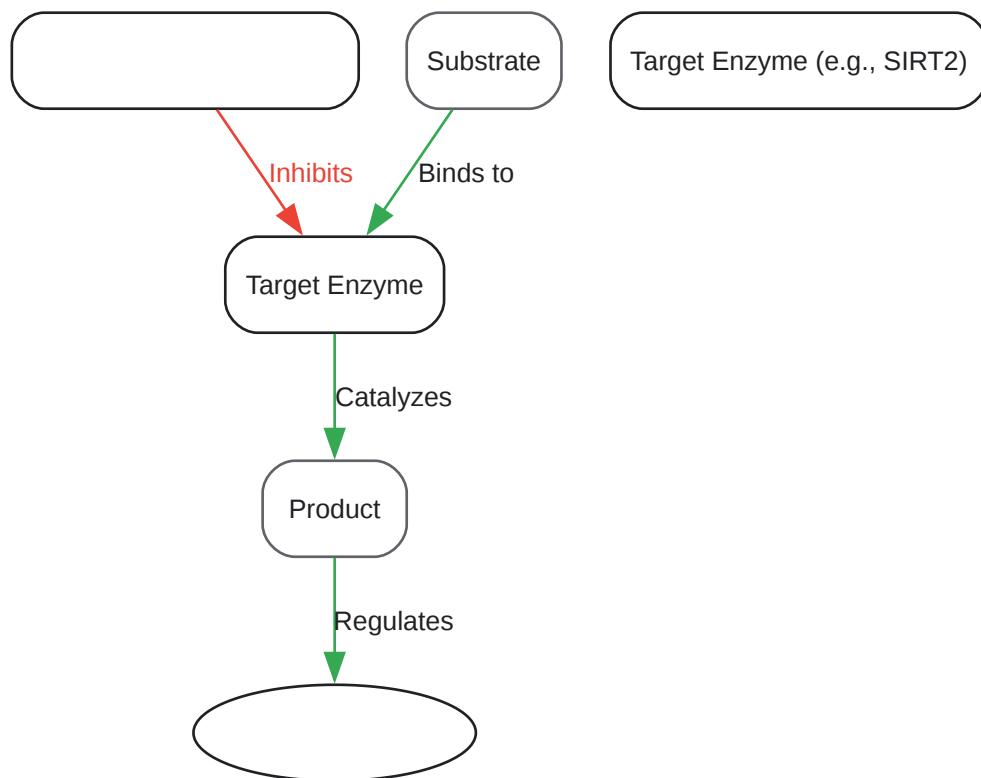


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Caption: Generalized synthetic workflow for **7-Methylchroman-4-one**.

Conceptual Signaling Pathway Inhibition by Chroman-4-one Derivatives

This diagram conceptualizes how a chroman-4-one derivative might act as an enzyme inhibitor, a known mechanism for this class of compounds.



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